2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid is a complex organic compound that features multiple functional groups, including amides and hydroxyls. This compound is of particular interest due to its potential biological activities and applications in various scientific fields.
This compound can be derived from natural sources or synthesized in the laboratory. It is often associated with carbohydrate derivatives and may be found in certain glycosides or polysaccharides. The structural complexity suggests that it could be synthesized through various organic reactions involving amino acids and sugars.
2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid can be classified as a sugar derivative due to its structural components resembling those of carbohydrates. It also falls under the category of amino acid derivatives because of the acetamido group present in its structure.
The synthesis of 2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid typically involves several steps, including protection and deprotection of functional groups, amidation, and glycosylation reactions.
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yields and purity. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography are often employed to monitor the progress of the reactions.
The molecular structure of 2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid features a hexose backbone with multiple hydroxyl groups and an acetamido substituent. The compound can be represented by the following structural formula:
Key data regarding its molecular structure includes:
The presence of these functional groups contributes to the compound's reactivity and potential biological activity.
The compound can undergo several chemical reactions typical for compounds containing hydroxyl and amide groups:
These reactions are influenced by factors such as solvent choice, temperature, and concentration of reagents. For example, using stronger acids or bases can enhance hydrolysis rates significantly.
The mechanism of action for 2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid is not fully elucidated but is believed to involve interactions at the cellular level due to its structural similarity to naturally occurring sugars and amino acids.
Research into similar compounds has shown that modifications in hydroxyl or amide groups can significantly affect their biological activity, suggesting that this compound may exhibit similar behavior.
Key physical properties include:
Chemical properties include:
Relevant analytical techniques such as Infrared spectroscopy and Mass spectrometry are employed to characterize these properties further.
2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid has potential applications in various scientific fields:
The biosynthesis of 2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid in Phaseolus vulgaris (common bean) is embedded within the plant’s specialized metabolic network, which coordinates primary and secondary metabolic pathways. Isotopic tracing studies using ¹³C-labeled glucose have demonstrated that this compound derives its carbon skeleton primarily from glucose-6-phosphate, a central metabolite in glycolysis and the pentose phosphate pathway (PPP) [5] [8]. The PPP provides NADPH for reductive biosynthesis and generates erythrose-4-phosphate—a precursor for aromatic amino acids that indirectly influences downstream acetamido group formation. The keto group at C1 originates from the oxidation of UDP-glucose derivatives, while the trihydroxyhexanoyl moiety arises from the stepwise reduction of keto intermediates by NADPH-dependent reductases [8].
Tissue-specific metabolite profiling in P. vulgaris accessions reveals that this compound accumulates predominantly in root tissues (2.7× higher than leaves), correlating with elevated expression of PvAMT1 (Acetamido Transferase 1) and PvOXR1 (OxoReductase 1) genes [5]. This spatial regulation aligns with the compound’s hypothesized role in root exudate-mediated soil microbiome interactions. Comparative analysis across legume gene pools (Mesoamerican vs. Andean) shows 1.8-fold higher accumulation in wild Mesoamerican accessions, suggesting domestication-associated loss of biosynthetic capacity [5].
Table 1: Key Precursors and Enzymatic Steps in the Biosynthesis of 2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid in P. vulgaris
Precursor | Enzyme Involved | Product Formed | Tissue Localization |
---|---|---|---|
UDP-glucose | UDP-glucose dehydrogenase | UDP-glucuronic acid | Root cortex |
Glutamic acid | Transaminase (PvAMT1) | N-acetylglucosamine analog | Root meristem |
NADPH | Ketoreductase (PvOXR1) | 4,5,6-trihydroxyhexanoyl intermediate | Root epidermis |
Acetyl-CoA | N-acetyltransferase | Acetamido group incorporation | Root vascular tissue |
The acetamido group at C2 is incorporated via a two-step enzymatic sequence:
Hydroxylation at C4, C5, and C6 is mediated by a triad of Fe²⁺/α-ketoglutarate-dependent dioxygenases (PvH4D, PvH5D, PvH6D). These enzymes sequentially hydroxylate the hexanoyl backbone with absolute stereospecificity (ee > 99%) [5]. Competitive inhibition studies show that PvH4D is inhibited by succinate (Kᵢ = 0.4 mM), confirming its dependence on α-ketoglutarate decarboxylation [8].
Ester bond formation between the propanoic acid moiety and the trihydroxyhexanoyl chain is catalyzed by a BAHD acyltransferase (PvAPT1), which uses hydroxycinnamoyl-CoA as a co-substrate. Structural modeling predicts a conserved HXXXD motif critical for catalytic activity [5].
Table 2: Key Enzymes in the Biosynthesis Pathway
Enzyme Class | Representative Enzyme | Function | Cofactor Requirements | Regioselectivity |
---|---|---|---|---|
PLP-dependent aminotransferase | PvAMT1 | Amino group transfer at C2 | Pyridoxal-5'-phosphate | C2 position |
N-acetyltransferase | PvNAT2 | Acetamido group formation | Acetyl-CoA | C2-NH₂ group |
Dioxygenase | PvH6D | C6 hydroxylation | Fe²⁺, α-ketoglutarate, O₂ | C6 pro-R position |
BAHD acyltransferase | PvAPT1 | Ester linkage formation | Hydroxycinnamoyl-CoA | C3-OH group |
Microbial systems employ fundamentally distinct strategies for synthesizing analogous N-acetylated hydroxy-carboxylates. In Gram-negative bacteria (e.g., Neisseria sicca), the acetamido group is incorporated via non-ribosomal peptide synthetase (NRPS) modules rather than discrete acetyltransferases, enabling direct conjugation to polyketide backbones [2] [6]. Bacterial deoxysugar biosynthesis initiates with NDP-glucose (e.g., UDP-glucose), followed by C4 oxidation and transamination—steps absent in plant pathways [3].
Termite gut symbionts (Fibrobacter spp., Spirochaetota) express glycoside hydrolases (GH5, GH6, GH45) that deconstruct lignocellulose into N-acetylglucosamine-containing oligomers [9]. These microbial GHs exhibit broader substrate promiscuity compared to plant enzymes, accepting cellulose acetate (DS = 1.8) as a substrate—a capability not observed in P. vulgaris esterases [2] [9]. Cutinases from Fusarium solani achieve 90% deacetylation of glucose pentaacetate within 2 hours, while plant AXE55 shows <20% activity on the same substrate [2].
Table 3: Functional Comparison of Enzymatic Systems in Plants vs. Microbes
Feature | Plant Systems (P. vulgaris) | Microbial Systems | Functional Implication |
---|---|---|---|
Acetamido incorporation | Sequential transamination/acetylation | NRPS-mediated | Microbial pathway more ATP-efficient |
Hydroxylation mechanism | Triad of site-specific dioxygenases | P450 monooxygenases (e.g., CYP105) | Microbial enzymes more oxygen-sensitive |
Ester bond hydrolysis | Limited activity on cellulose acetate | Cutinases, AXE53 (CE family 2) | Microbes degrade acetylated substrates |
Precursor origin | Glucose-6-phosphate (PPP) | NDP-glucose (nucleotide sugars) | Convergent carbon backbone synthesis |
The regiochemical divergence is most pronounced in hydroxyl group stereochemistry: microbial derivatives (e.g., pseudaminic acid) often feature N-acyl modifications at C6 and C8 positions, whereas the plant compound exclusively modifies C2 [3] [9]. This reflects evolutionary adaptation—plants prioritize structural simplicity for exudate solubility, while microbes generate complex glycans for cell envelope assembly [6] [9].
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